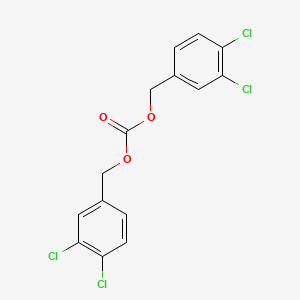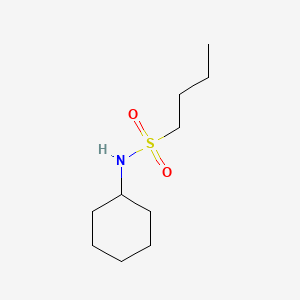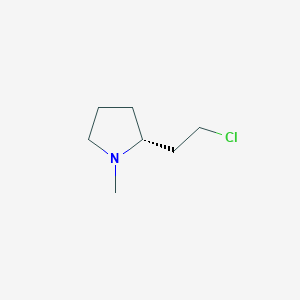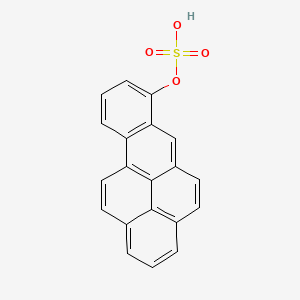
N-(2-Acetamidoethenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetamidoethenyl)-N-methylacetamide: is an organic compound with a unique structure that includes both acetamido and ethenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetamidoethenyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with an appropriate acetamidoethenyl precursor. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Acetamidoethenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The acetamido group can participate in substitution reactions, where other functional groups replace the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-(2-acetamidoethyl)-N-methylacetamide.
Scientific Research Applications
N-(2-Acetamidoethenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: This compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of advanced materials, such as hydrogels and supramolecular assemblies, which have applications in biotechnology and materials science
Mechanism of Action
The mechanism by which N-(2-Acetamidoethenyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
- N-(2-Acetamidoethyl)-N-acetylacetamide
- N-(2-Acetamidoethyl)methioninamide
- N-(2-acetamidoethyl)-N’-(2-methoxyphenyl)ethanediamide
Comparison: N-(2-Acetamidoethenyl)-N-methylacetamide is unique due to its ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N-(2-Acetamidoethyl)-N-acetylacetamide lacks the ethenyl group, resulting in different reactivity and applications.
Properties
CAS No. |
63171-15-3 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N-[2-[acetyl(methyl)amino]ethenyl]acetamide |
InChI |
InChI=1S/C7H12N2O2/c1-6(10)8-4-5-9(3)7(2)11/h4-5H,1-3H3,(H,8,10) |
InChI Key |
GVJSZGBLXZTSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=CN(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)

![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)

![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)

![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)



![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
